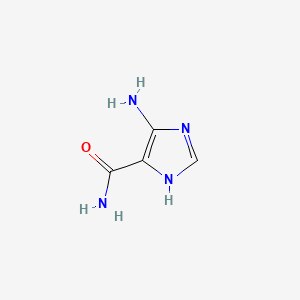

5-Aminoimidazole-4-carboxamide

Description

5-Amino-4-imidazolecarboxyamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Pogostemon cablin, Euglena gracilis, and Phaseolus vulgaris with data available.

An imidazole derivative which is a metabolite of the antineoplastic agents BIC and DIC. By itself, or as the ribonucleotide, it is used as a condensation agent in the preparation of nucleosides and nucleotides. Compounded with orotic acid, it is used to treat liver diseases.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYTAVYBRSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059891 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

360-97-4 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoimidazole carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colahepat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoimidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Aminoimidazole-4-carboxamide (AICAR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as acadesine, is a widely studied cell-permeable adenosine (B11128) analog that serves as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated to this compound ribonucleotide (ZMP), an AMP mimetic. ZMP allosterically activates AMPK, a crucial cellular energy sensor, thereby orchestrating a metabolic shift towards catabolic, energy-producing pathways while concurrently inhibiting anabolic, energy-consuming processes. This guide provides a comprehensive technical overview of the molecular mechanism of action of AICAR, detailing its effects on key signaling pathways, presenting quantitative data from pivotal studies, and outlining detailed experimental protocols for its investigation.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which AICAR exerts its effects is the activation of AMP-activated protein kinase (AMPK). This process can be broken down into the following key steps:

-

Cellular Uptake: AICAR enters the cell via nucleoside transporters.[1]

-

Phosphorylation: Once inside the cell, adenosine kinase phosphorylates AICAR to its active form, this compound ribonucleotide (ZMP).[1][2]

-

AMPK Activation: ZMP, acting as an analog of adenosine monophosphate (AMP), binds to the γ-subunit of the AMPK heterotrimeric complex.[3] This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1, leading to a significant increase in AMPK activity.[3]

The activation of AMPK by AICAR is a critical event that triggers a cascade of downstream signaling events, impacting a wide array of cellular processes.

Signaling Pathways Modulated by AICAR

The activation of AMPK by AICAR leads to the modulation of numerous downstream signaling pathways, primarily aimed at restoring cellular energy homeostasis.

AMPK-Dependent Signaling Pathways

Metabolic Regulation:

Activated AMPK phosphorylates and regulates the activity of several key metabolic enzymes:

-

Inhibition of Anabolic Pathways:

-

Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels.[4]

-

Cholesterol Synthesis: AMPK activation has been shown to inhibit cholesterol synthesis.[3]

-

Protein Synthesis: AICAR can inhibit protein synthesis through AMPK-dependent mechanisms.[3]

-

Gluconeogenesis: In the liver, AICAR-activated AMPK represses the transcription of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5]

-

-

Stimulation of Catabolic Pathways:

-

Glucose Uptake: In skeletal muscle, AICAR stimulates glucose uptake by promoting the translocation of GLUT4 glucose transporters to the plasma membrane.[6]

-

Fatty Acid Oxidation: The decrease in malonyl-CoA levels resulting from ACC inhibition relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.[4]

-

Glycolysis: AMPK can stimulate glycolysis to accelerate ATP production.

-

Gene Expression:

AICAR treatment has been shown to alter the expression of genes involved in mitochondrial biogenesis and metabolism. For instance, chronic AICAR treatment in old mice reversed age-related changes in the expression of genes associated with mitochondrial function and suppressed the expression of muscle atrophy-related genes Mafbx and Murf1.[7]

Diagram of AICAR-Mediated AMPK Activation and Downstream Metabolic Effects:

Caption: AICAR activates AMPK, leading to metabolic reprogramming.

AMPK-Independent Signaling Pathways

While the majority of AICAR's effects are mediated through AMPK, some studies have reported AMPK-independent actions:

-

Inhibition of PI3K/Akt Pathway: In certain cancer cell lines, AICAR has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its anti-proliferative effects, independent of AMPK activation.

-

Inhibition of NF-κB Signaling: AICAR can inhibit the pro-inflammatory NF-κB signaling pathway. This effect may be partially independent of AMPK, as evidenced by reduced NF-κB DNA-binding activity in AICAR-treated cells.

-

T-cell Response: AICAR has been shown to inhibit T-cell activation and cytokine production in an AMPK-independent manner, potentially through the mTOR signaling pathway.[8][9]

Quantitative Data on AICAR's Effects

The following tables summarize quantitative data from various studies on the effects of AICAR on key cellular processes.

Table 1: Effect of AICAR on AMPK Activity

| Cell/Tissue Type | AICAR Concentration/Dose | Duration | Fold Increase in AMPK Activity | Reference |

| Rat Soleus Muscle | 2 mM | 60 min | ~2-fold (AMPK α2) | [2] |

| Rat White Quadriceps | 250 mg/kg (subcutaneous) | 46 min | ~1.8-fold | [1][10] |

| Human Endothelial Cells | Not specified | 30 min | 5-fold | [2] |

Table 2: Effect of AICAR on Glucose and Fatty Acid Metabolism

| Cell/Tissue Type | AICAR Concentration/Dose | Parameter Measured | Fold Change | Reference |

| Rat Soleus Muscle | 2 mM | Fatty Acid Oxidation | +33-36% | [2] |

| Rat Soleus Muscle | 2 mM | Glucose Oxidation | +105-170% | [2] |

| Rat White Muscle | 250 mg/kg (subcutaneous) | Fatty Acid Uptake | 2.4-fold increase | [1][10] |

| Rat White Muscle | 250 mg/kg (subcutaneous) | Glucose Uptake | 4.9-fold increase | [1][10] |

| Young Men | 10 mg/kg/h | 2-Deoxyglucose Uptake | 2.9-fold increase | [11] |

| Older Men | 10 mg/kg/h | 2-Deoxyglucose Uptake | 1.8-fold increase | [11] |

| Men with Type 2 Diabetes | 10 mg/kg/h | 2-Deoxyglucose Uptake | 1.6-fold increase | [11] |

Table 3: Effect of AICAR on Gene Expression

| Cell/Tissue Type | AICAR Treatment | Gene | Fold Change | Reference |

| White Adipocytes | 15 h | AMPK α2 | ~4.8-fold increase | [12] |

| White Adipocytes | 15 h | PGC-1α | ~3.0-fold increase | [12] |

| White Adipocytes | 15 h | CPT-1b | ~3.9-fold increase | [12] |

| Old Mouse Muscle | Chronic | Mafbx | Reduced | [7] |

| Old Mouse Muscle | Chronic | Murf1 | Reduced | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of AICAR.

AMPK Activation Assay by Western Blot

This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Workflow Diagram:

References

- 1. AMP-activated protein kinase activation by AICAR increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 6. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Metabolic Modulator: A Technical History of 5-Aminoimidazole-4-carboxamide (AICAR)

For Immediate Release

A deep dive into the scientific archives reveals the fascinating journey of 5-Aminoimidazole-4-carboxamide (AICA) and its riboside derivative, AICAR, from a humble intermediate in purine (B94841) metabolism to a powerful tool in cellular bioenergetics research. This technical guide illuminates the key discoveries, experimental milestones, and the researchers who shaped our understanding of this pivotal molecule.

Initially identified in the mid-20th century as a crucial component in the de novo synthesis of purines, the building blocks of DNA and RNA, AICAR's significance was later rediscovered in the early 1990s as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy. This dual identity has cemented its importance in fields ranging from biochemistry to drug development.

From Purine Precursor to Metabolic Master Switch: A Historical Overview

The story of AICAR begins with the quest to unravel the intricate pathway of purine biosynthesis. In the 1950s, the pioneering work of John M. Buchanan and G. Robert Greenberg laid the foundation for our understanding of how cells construct purine rings from simpler molecules. A pivotal 1953 study by Williams and Buchanan identified this compound as a key metabolic intermediate in this pathway in yeast.

For decades, AICA and its riboside, AICAR, remained primarily of interest to biochemists studying nucleotide metabolism. However, the early 1990s witnessed a paradigm shift. Researchers, including D. Grahame Hardie and his colleagues, were investigating the regulation of cellular energy. Their work led to the identification of AICAR as a pharmacological tool to activate AMPK, a discovery that would have profound implications for the study of metabolic diseases.

Key Discoveries and Methodologies

This guide provides a detailed examination of the seminal experiments that defined our understanding of AICAR.

The Dawn of Discovery: Purine Biosynthesis

The initial identification of this compound (AICA) as an intermediate in purine biosynthesis was a landmark achievement. The experimental workhorse of the time was the use of isotopically labeled precursors to trace the metabolic fate of various compounds.

Experimental Protocol: Identification of AICA as a Purine Precursor (Adapted from Williams & Buchanan, 1953)

-

Organism: Saccharomyces cerevisiae (yeast) cultures were utilized.

-

Isotopic Labeling: Yeast cultures were incubated with various ¹⁴C-labeled compounds, such as formate (B1220265) and glycine, which were suspected to be precursors of the purine ring.

-

Cell Lysis and Fractionation: Following incubation, yeast cells were harvested and lysed. The cell extracts were then fractionated using techniques such as paper chromatography.

-

Identification of Intermediates: The radioactive spots on the chromatograms were identified by comparison with known standards and through chemical degradation studies.

-

Confirmation: The identity of the accumulated radioactive intermediate as this compound was confirmed by co-chromatography with a synthetic standard and by demonstrating its enzymatic conversion to known purine products.

The First Chemical Synthesis

The ability to chemically synthesize AICA was crucial for confirming its identity and for enabling further research. A significant breakthrough came in 1949 with a new and convenient method for its preparation.

Experimental Protocol: Chemical Synthesis of this compound (Adapted from Shaw & Woolley, 1949)

-

Starting Materials: The synthesis commenced with commercially available starting materials, typically involving the cyclization of a substituted acetonitrile (B52724) derivative.

-

Reaction Conditions: The key step involved the base-catalyzed cyclization to form the imidazole (B134444) ring. The reaction was typically carried out in a suitable solvent, such as ethanol, at elevated temperatures.

-

Purification: The crude product was purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound were confirmed by elemental analysis and melting point determination.

A New Era: Activation of AMP-Activated Protein Kinase (AMPK)

The discovery that AICAR could activate AMPK in intact cells opened up new avenues for research into metabolic regulation. The key insight was that the riboside form (AICAR) could be taken up by cells and then converted to the active monophosphate form (ZMP), which mimics the effect of AMP.

Experimental Protocol: Demonstration of AMPK Activation by AICAR in Hepatocytes (Adapted from Sullivan et al., 1994)

-

Cell Culture: Primary rat hepatocytes were isolated and maintained in culture.

-

AICAR Treatment: Hepatocytes were incubated with varying concentrations of AICAR for specific time periods.

-

Cell Lysis and Enzyme Assay: After treatment, the cells were lysed, and the activity of AMPK was measured in the cell extracts. This was typically done by measuring the phosphorylation of a known AMPK substrate, such as acetyl-CoA carboxylase (ACC), using a radioactive assay with [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the substrate was quantified using techniques like scintillation counting to determine the level of AMPK activation.

| Experiment | Key Finding | Quantitative Data (Illustrative) |

| Purine Biosynthesis Intermediate | AICA is an intermediate in the de novo purine biosynthesis pathway. | Increased radioactivity in the AICA fraction following incubation with ¹⁴C-labeled precursors. |

| First Chemical Synthesis | A reliable method for the chemical synthesis of AICA was established. | Yields of the synthesized AICA were reported, along with its melting point and elemental analysis. |

| AMPK Activation in Hepatocytes | AICAR activates AMPK in a dose- and time-dependent manner in intact liver cells. | A 2- to 3-fold increase in AMPK activity was observed with 0.5 mM AICAR treatment for 60 minutes. |

| AMPK Activation in Intact Cells | AICAR provides a specific method for activating AMPK in various cell types. | A significant increase in the phosphorylation of the AMPK target, acetyl-CoA carboxylase (ACC). |

Signaling Pathways and Experimental Workflows

The discovery of AICAR's role as an AMPK activator has led to the elucidation of key signaling pathways involved in cellular energy homeostasis.

Caption: Simplified de novo purine biosynthesis pathway highlighting AICAR.

The Role of AICAR in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine (B11128) analog that has become an invaluable tool in metabolic research. Upon cellular uptake, AICAR is phosphorylated to form this compound ribonucleotide (ZMP), a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK, a master regulator of cellular energy homeostasis, is activated during periods of low cellular energy status (high AMP:ATP ratio).[3][4] By mimicking an energy-deprived state, AICAR provides a reliable pharmacological method to study the downstream effects of AMPK activation. This technical guide provides an in-depth overview of AICAR's function in cellular energy metabolism, including its mechanism of action, quantitative effects on key metabolic processes, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

AICAR's primary mechanism of action is the activation of AMPK. Once inside the cell, adenosine kinase phosphorylates AICAR to ZMP.[5] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit.[4] This binding induces a conformational change that promotes the phosphorylation of the α-catalytic subunit at Threonine-172 by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2).[4][6] Activated AMPK then phosphorylates a myriad of downstream targets to orchestrate a cellular response aimed at restoring energy balance. This involves the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Aminoimidazole-4-carboxamide (AICAR) as an AMPK Activator

Abstract

This compound ribonucleoside (AICAR) is a widely utilized cell-permeable adenosine (B11128) analog that serves as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Upon cellular uptake, AICAR is phosphorylated to this compound ribonucleotide (ZMP), which acts as an AMP mimetic, allosterically activating AMPK.[3][4][5] This activation initiates a cascade of metabolic events, shifting cellular processes from anabolic to catabolic states to restore energy balance.[1][3] This technical guide provides a comprehensive overview of AICAR's mechanism of action, its impact on key signaling pathways, quantitative data on its effects, and detailed experimental protocols for its application in research.

Core Mechanism of Action: From AICAR to AMPK Activation

AICAR functions as a prodrug, requiring intracellular conversion to its active form, ZMP.[3] This process allows it to effectively mimic a low-energy state within the cell.

-

Cellular Uptake : As an adenosine analog, AICAR readily enters the cell via nucleoside transporters.[3][6]

-

Phosphorylation : Once inside the cell, adenosine kinase phosphorylates AICAR, converting it into ZMP.[3][4]

-

AMPK Activation : ZMP mimics the effects of AMP by binding to the γ-subunit of the AMPK heterotrimeric complex.[1][3] This binding induces a multi-pronged activation mechanism:

-

Allosteric Activation : ZMP binding causes a conformational change that allosterically activates the kinase.[3][7]

-

Promotion of Phosphorylation : The binding of ZMP promotes the phosphorylation of Threonine 172 (Thr172) on the α-catalytic subunit of AMPK by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][3]

-

Inhibition of Dephosphorylation : ZMP protects the activated AMPK complex from dephosphorylation at Thr172.[7]

-

It is important to note that while LKB1 is the primary upstream kinase, AICAR can induce AMPK phosphorylation in an LKB1-independent manner, in some contexts involving the Ataxia-Telangiectasia Mutated (ATM) protein.[8]

Key Downstream Signaling Pathways

Activated AMPK orchestrates a broad metabolic shift by phosphorylating a multitude of downstream targets. This generally involves the stimulation of ATP-producing catabolic pathways and the inhibition of ATP-consuming anabolic pathways.[3]

-

Lipid Metabolism : AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This leads to decreased levels of malonyl-CoA, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation in the mitochondria.[9]

-

Glucose Metabolism : In muscle tissue, AICAR-mediated AMPK activation increases glucose uptake through the translocation of GLUT4 transporters to the plasma membrane.[9] In the liver, it can inhibit gluconeogenesis by downregulating key enzymes like PEPCK.[7]

-

Protein Synthesis : AMPK activation generally suppresses protein synthesis to conserve energy. This is achieved through the inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, leading to the dephosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[7][10]

-

Mitochondrial Biogenesis : AICAR treatment has been shown to increase the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][11]

-

Autophagy : To generate energy from cellular components, AMPK can initiate autophagy by directly phosphorylating and activating Unc-51 like autophagy activating kinase 1 (ULK1).[1][3]

Quantitative Data Summary

The effective concentration and observed effects of AICAR can be highly dependent on the cell type, animal model, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: In Vitro AICAR Treatment Parameters and Effects

| Cell Type | AICAR Concentration | Incubation Time | Key Outcomes |

| C2C12 Myotubes | 2 mM | 15-60 min | Increased AMPK phosphorylation within 15 min; suppression of protein synthesis.[10] |

| Prostate Cancer Cells (PC3) | 0.5 - 1 mM | 24 hours | Dose-dependent decrease in cell survival; radiosensitization.[12] |

| Glioblastoma Cells (U87-EGFRvIII) | 0.5 mM | 6-24 hours | Inhibition of mTOR signaling (p-S6K, p-S6); increased p-ACC.[13] |

| J774 Macrophages | 1 mM | 16 hours | Promoted a switch from M1 to M2 phenotype; increased p-AMPK.[14] |

Table 2: In Vivo AICAR Administration and Metabolic Outcomes

| Animal Model | Dosage & Route | Duration | Key Outcomes |

| High-Fat Diet (HFD) Mice | 500 mg/kg, IP, daily | 2-4 months | Prevented/reversed peripheral neuropathy; 3-fold increase in AMPK phosphorylation in DRG neurons.[15] |

| Aged Mice (23 months) | 300-500 mg/kg, SC, daily | 31 days | Prevented decline in treadmill running capacity.[15] |

| Obese Zucker Rats | 0.5 mg/g (500 mg/kg), SC, daily | 7 weeks | Reduced plasma triglycerides and FFAs; lowered systolic blood pressure; normalized glucose tolerance.[16] |

| Insulin-Resistant Rats | 250 mg/kg, SC, single dose | 46 minutes | ~80% increase in AMPK activity in white quadriceps muscle; increased glucose and fatty acid uptake.[9] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess AMPK activation and its downstream effects following AICAR treatment.

Protocol 1: In Vitro AICAR Treatment and Western Blot Analysis

This protocol describes the detection of phosphorylated AMPK (Thr172) and its downstream target ACC (Ser79) by Western blot, a standard method for confirming target engagement.[17][18]

Materials:

-

Cell line of interest (e.g., C2C12, HEK293)

-

Complete and serum-free culture medium

-

AICAR powder

-

Sterile dH₂O or DMSO for stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding : Plate cells in multi-well plates to reach 70-80% confluency at the time of treatment.[18]

-

Stock Solution Preparation : Prepare a sterile stock solution of AICAR (e.g., 75 mM in dH₂O).[1] Warming to 37°C may be necessary for full dissolution.[19] Store aliquots at -20°C.

-

Serum Starvation (Optional) : To reduce basal signaling, replace complete medium with serum-free medium for 2-4 hours before treatment.[18]

-

AICAR Treatment : Dilute the AICAR stock solution into fresh medium to the desired final concentration (typically 0.5-2 mM). Replace the medium in the wells and incubate for the desired duration (e.g., 30 minutes to 24 hours).[17][19]

-

Cell Lysis : After incubation, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[18]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[17]

-

Western Blotting :

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using a chemiluminescent substrate and imaging system.[17]

-

-

Data Analysis : Quantify band intensity using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the fold-change in activation.

Protocol 2: In Vivo AICAR Administration in Rodents

This protocol provides a general guideline for administering AICAR to mice or rats to study systemic metabolic effects.

Materials:

-

AICAR powder

-

Sterile 0.9% saline

-

Appropriate syringes and needles (e.g., 27-30 gauge)

-

Calibrated analytical balance

Procedure:

-

Animal Acclimatization : House animals in a controlled environment and allow for an adequate acclimatization period before starting the experiment.[20] Use animals of the same age and sex within an experiment.[20]

-

AICAR Solution Preparation (Prepare Fresh Daily) :

-

Weigh the required amount of AICAR.

-

Dissolve in sterile 0.9% saline to the desired final concentration. A common dose is 250-500 mg/kg.[15][20] For a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL.[15]

-

Vortex thoroughly. Gentle warming to 37°C may be required to fully dissolve the powder.[20]

-

Sterile-filter the solution using a 0.22 µm syringe filter.[15]

-

-

Administration :

-

Sample Collection :

-

For acute studies, collect blood and tissues at specified time points (e.g., 30-60 minutes) post-injection.[21]

-

For chronic studies, administer daily injections for the desired period (e.g., 4-8 weeks) before terminal sample collection.[16]

-

Anesthetize the animal and collect blood via cardiac puncture. Tissues should be rapidly dissected and snap-frozen in liquid nitrogen.[21][22]

-

-

Downstream Analysis : Analyze tissues for p-AMPK/total AMPK levels via Western blot or perform metabolite extraction for mass spectrometry-based analysis.[20][22]

AMPK-Independent Effects and Considerations

While AICAR is predominantly used as an AMPK activator, it is crucial to acknowledge its potential AMPK-independent effects, which can be more pronounced at higher concentrations. ZMP is an intermediate in the de novo purine (B94841) synthesis pathway, and its accumulation can disrupt nucleotide pools.[3] Some studies have reported that AICAR can inhibit T-cell activation in an AMPK-independent manner.[23] Researchers should exercise caution in data interpretation and consider using complementary AMPK activators (e.g., A-769662) or genetic models (e.g., AMPK knockout cells/animals) to confirm that the observed effects are specifically mediated by AMPK.[23][24]

Conclusion

AICAR remains an invaluable and potent pharmacological tool for activating AMPK and investigating its vast downstream consequences on cellular and systemic metabolism.[1] Its ability to mimic an energy-deprived state provides a robust method for studying metabolic regulation in the context of health and diseases such as diabetes, obesity, and cancer.[5][12][25] A thorough understanding of its mechanism, effective dosages, and appropriate experimental design, as outlined in this guide, is paramount for generating reproducible and accurately interpreted results.

References

- 1. benchchem.com [benchchem.com]

- 2. bc9.co [bc9.co]

- 3. benchchem.com [benchchem.com]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nrtimes.co.uk [nrtimes.co.uk]

- 6. journals.physiology.org [journals.physiology.org]

- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. AICAR | Cell Signaling Technology [cellsignal.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Properties of 5-Aminoimidazole-4-carboxamide (AICAR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole-4-carboxamide ribonucleoside, commonly known as AICAR or acadesine, is a cell-permeable adenosine (B11128) analog that has garnered significant interest within the scientific community.[1] It is a crucial intermediate in the de novo synthesis of purines.[2] AICAR's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which mimics the effects of adenosine monophosphate (AMP) and allosterically activates AMPK.[1][5][6] This activation triggers a cascade of metabolic events, including the stimulation of catabolic pathways to produce ATP and the inhibition of anabolic pathways that consume ATP.[5] The ability of AICAR to modulate these fundamental cellular processes has made it a valuable tool in metabolic disease research, oncology, and studies on exercise physiology. This guide provides a comprehensive overview of the fundamental properties of AICAR, its mechanism of action, and key experimental protocols for its use in research.

Chemical and Physical Properties

AICAR is a white to off-white crystalline solid.[7] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 5-amino-1-(β-D-ribofuranosyl)-1H-imidazole-4-carboxamide | [7] |

| Synonyms | Acadesine, AICA Riboside, NSC 105823 | [4][7] |

| CAS Number | 2627-69-2 | [8][9] |

| Molecular Formula | C₉H₁₄N₄O₅ | [4][9] |

| Molecular Weight | 258.23 g/mol | [1][8][9] |

| Melting Point | 214-215 °C | [10][11] |

| Appearance | A solid | [8] |

| Purity | >98% | [9] |

| UV max | 268 nm | [7][12] |

| Solubility | ||

| Water | ~2.5 mg/mL in PBS (pH 7.2), 20 mg/mL, Soluble to 75 mM | |

| DMSO | 20 mg/mL, 40 mg/mL, 51 mg/mL, Soluble to 75 mM | |

| Ethanol | ~1 mg/mL | |

| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | |

| Storage | Store at -20°C | [8] |

Mechanism of Action and Signaling Pathways

AICAR's primary biological effects are mediated through its activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress when the intracellular AMP:ATP ratio rises.[13]

Cellular Uptake and Conversion to ZMP

AICAR is a cell-permeable compound that is taken up into cells via adenosine transporters.[9] Once inside the cell, it is phosphorylated by adenosine kinase to its active form, this compound ribonucleotide (ZMP).[1][14] ZMP is an analog of adenosine monophosphate (AMP) and mimics its ability to allosterically activate AMPK.[15][16] This activation occurs without altering the cellular concentrations of AMP, ADP, or ATP.[2]

The AMPK Signaling Pathway

Activated AMPK is a serine/threonine kinase that phosphorylates a multitude of downstream targets to restore cellular energy balance.[8] Key downstream effects of AMPK activation by AICAR include:

-

Increased Glucose Uptake: AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake.[17][18]

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased levels of malonyl-CoA.[17] This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid transport into the mitochondria for oxidation.

-

Inhibition of Anabolic Processes: AMPK activation suppresses energy-consuming processes such as protein synthesis (via inhibition of the mTOR pathway), fatty acid synthesis, and cholesterol synthesis.[5][19]

-

Mitochondrial Biogenesis: Chronic activation of AMPK can lead to an increase in the number of mitochondria.[3]

It is important to note that while many of AICAR's effects are mediated through AMPK, some AMPK-independent effects have also been reported, and researchers should exercise caution in attributing all observed effects solely to AMPK activation.[19][20]

Caption: AICAR signaling pathway and its metabolic effects.

Experimental Protocols

The following are examples of common experimental protocols for studying the effects of AICAR. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Culture Treatment

This protocol provides a general guideline for treating adherent cell cultures with AICAR.

Materials:

-

AICAR powder

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Adherent cells in culture

-

Sterile serological pipettes and pipette tips

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare AICAR Stock Solution:

-

Dissolve AICAR powder in sterile PBS or cell culture medium to a desired stock concentration (e.g., 50 mM). Gentle warming to 37°C and vortexing may be necessary to fully dissolve the compound.[1]

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[1]

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of AICAR (typically in the range of 0.5-2 mM).[1]

-

Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours), depending on the specific endpoint being measured.[1]

-

-

Downstream Analysis:

-

Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., phospho-AMPK, phospho-ACC), gene expression analysis, or metabolic assays.

-

In Vivo Administration in Mice

This protocol describes the preparation and administration of AICAR to mice via intraperitoneal injection.

Materials:

-

AICAR powder

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal balance

Procedure:

-

Prepare AICAR Injection Solution:

-

On the day of injection, weigh the required amount of AICAR powder.

-

Dissolve the AICAR in sterile saline to the desired concentration. A common dose for in vivo studies is in the range of 300-500 mg/kg.[21] For a 25g mouse receiving a 500 mg/kg dose with an injection volume of 100 µL, the required concentration is 125 mg/mL.[21]

-

Ensure complete dissolution, gentle warming and vortexing may be required. Prepare the solution fresh daily.[21]

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Administer the AICAR solution via intraperitoneal (IP) injection.[21]

-

-

Tissue Collection and Analysis:

-

At the desired time points following injection, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue).

-

Tissues can then be processed for various analyses, such as immunoblotting, enzyme activity assays, or metabolomics.

-

Caption: A generalized experimental workflow for in vivo AICAR studies.

Conclusion

This compound (AICAR) is a potent activator of AMPK, a master regulator of cellular metabolism. Its ability to mimic the effects of exercise at a cellular level has established it as an invaluable tool for researchers in various fields.[3] This guide has provided a detailed overview of the core properties of AICAR, its mechanism of action through the AMPK signaling pathway, and standardized protocols for its application in experimental settings. A thorough understanding of these fundamental aspects is crucial for the effective design and interpretation of research involving this important pharmacological agent.

References

- 1. AICAR | Cell Signaling Technology [cellsignal.com]

- 2. This compound-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usada.org [usada.org]

- 4. stemcell.com [stemcell.com]

- 5. nrtimes.co.uk [nrtimes.co.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. AICAR (Acadesine/AICA riboside), AMPK activator (CAS 2627-69-2) | Abcam [abcam.com]

- 10. Acadesine (AICAR) | CAS#:2627-69-2 | Chemsrc [chemsrc.com]

- 11. AICAR CAS#: 2627-69-2 [m.chemicalbook.com]

- 12. AICAR | CAS 2627-69-2 | Cayman Chemical | Biomol.com [biomol.com]

- 13. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bc9.co [bc9.co]

- 16. AICA Ribotide | C9H15N4O8P | CID 65110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

AICAR as an intermediate in purine metabolism

An In-depth Technical Guide on AICAR as an Intermediate in Purine (B94841) Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), or ZMP, is a pivotal intermediate in the de novo synthesis of purine nucleotides.[1] Beyond its fundamental role in building the building blocks of DNA and RNA, AICAR has garnered significant attention as a pharmacological agent due to its function as a potent activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[2][3] Its cell-permeable prodrug form, Acadesine (also referred to as AICAr), is readily taken up by cells and phosphorylated by adenosine (B11128) kinase to the active monophosphate form (ZMP), which mimics the effects of adenosine monophosphate (AMP).[2][4]

This technical guide provides a comprehensive overview of AICAR's metabolism, its central role in signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for its study. The content is tailored for professionals in biomedical research and drug development, offering the technical depth required to design, execute, and interpret experiments involving this multifaceted molecule.

AICAR Metabolism: A Dual-Faceted Role

AICAR is positioned at a critical juncture in purine metabolism, participating in both the de novo synthesis and salvage pathways.

De Novo Purine Synthesis

The de novo pathway constructs purine rings from basic molecular precursors. AICAR is the penultimate intermediate in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both AMP and guanosine (B1672433) monophosphate (GMP).[5]

-

Synthesis of AICAR: AICAR is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ASL) .[1][5] This reaction is subject to feedback regulation, where high concentrations of AICAR can inhibit ASL.[1]

-

Conversion to IMP: AICAR is subsequently metabolized to formyl-AICAR (FAICAR) and then cyclized to IMP. Both of these final steps are catalyzed by the bifunctional enzyme AICAR formyltransferase/IMP cyclohydrolase (ATIC) .[5][6] Inhibition of ATIC leads to the intracellular accumulation of AICAR (ZMP).[7][8]

Exogenous Administration and the Salvage Pathway

The prodrug Acadesine (AICAr) is cell-permeable and utilizes the purine salvage pathway for its activation.[4]

-

Cellular Uptake: Acadesine enters the cell via nucleoside transporters.[2]

-

Phosphorylation: Once inside, adenosine kinase phosphorylates Acadesine to its active 5'-monophosphate form, AICAR (ZMP).[2][4] This intracellular accumulation of ZMP allows it to act as an AMP analog.

Core Signaling Pathway: AMPK Activation

The primary and most studied pharmacological effect of AICAR is the activation of AMPK.[3][9] ZMP mimics AMP, activating AMPK through a multi-faceted mechanism without altering the cellular AMP:ATP ratio.[2][10]

-

Allosteric Activation: ZMP binds to the γ-subunit of the AMPK heterotrimeric complex, inducing a conformational change that allosterically activates the kinase.[2][8]

-

Promotion of Phosphorylation: ZMP binding promotes the phosphorylation of Threonine 172 (Thr172) on the AMPK α-subunit by upstream kinases like LKB1.[2][11]

-

Inhibition of Dephosphorylation: Binding of ZMP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases (e.g., PP2Cα).[8][11]

Once activated, AMPK phosphorylates a multitude of downstream targets to shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.[2]

Quantitative Data on AICAR's Effects

The cellular response to AICAR is dose- and time-dependent. The following tables summarize quantitative data from various studies.

Table 1: Experimental Concentrations and Key Outcomes of AICAR Treatment

| Cell Type/Model | AICAR Concentration | Duration | Key Outcome | Reference |

| C2C12 Myotubes | 2 mM | 15-60 min | Increased AMPK phosphorylation; repressed mTOR signaling. | [12] |

| Rat Soleus Muscle | 2 mM | 60 min | ~40% increase in fatty acid oxidation; 2-fold activation of AMPK α2. | [13] |

| Rat Adipocytes | 0.5 mM | 15 hours | ~6.6-fold increase in endogenous palmitate oxidation. | [14] |

| Glucose-clamped Rats | Infusion | In vivo | Increased GLUT4 translocation to the plasma membrane. | [15] |

| INS-1 Cells | 0.25 - 1 mM | 90 min | Decreased glucose flux into de novo purine synthesis pathway. | [16] |

Table 2: Quantitative Effects of AICAR on Downstream Signaling

| Target Protein | Effect | Fold Change | Cell Type/Model | Reference |

| AMPK (p-Thr172) | Phosphorylation | Increased | C2C12 Myotubes | [12] |

| ACC (p-Ser79) | Phosphorylation | Increased | Rat Adipocytes | [14] |

| p38 MAPK α/β | Activation | 1.6 to 2.8-fold | EDL Muscles | [15] |

| S6K1 (p-Thr389) | Dephosphorylation | Decreased | C2C12 Myotubes | [17] |

| 4E-BP1 | Dephosphorylation | Decreased | C2C12 Myotubes | [17] |

Experimental Protocols

Accurate assessment of AICAR's effects requires robust experimental design. Below are detailed methodologies for key assays.

Protocol: AMPK Activation Assay via Western Blot

This protocol details the measurement of AMPK activation by quantifying the phosphorylation of its α-subunit at Thr172.

-

Objective: To determine the effect of AICAR treatment on AMPK phosphorylation.

-

Materials:

-

Cultured cells (e.g., C2C12, HepG2)

-

AICAR solution (sterile)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with desired concentrations of AICAR (e.g., 0.5-2 mM) or vehicle control for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody for phospho-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with the total-AMPKα antibody to normalize for protein loading.

-

Densitometry: Quantify band intensity and express p-AMPK as a ratio to total-AMPK.[18]

-

Protocol: Cellular Glucose Uptake Assay

This protocol measures the effect of AICAR on glucose transport into cells using a radiolabeled glucose analog.

-

Objective: To quantify changes in glucose uptake following AICAR stimulation.

-

Materials:

-

Cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes)

-

AICAR solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]-glucose

-

Cytochalasin B (as an inhibitor for non-specific uptake)

-

Scintillation fluid and counter

-

-

Methodology:

-

Cell Preparation: Seed cells in 12-well plates. Differentiate cells as required (e.g., L6 myotubes).

-

Serum Starvation: Starve cells in serum-free media for 3-4 hours prior to the assay.

-

Pre-incubation: Wash cells with KRH buffer. Pre-incubate with AICAR (e.g., 2 mM) or vehicle control for 30-60 minutes at 37°C.

-

Uptake Initiation: Add KRH buffer containing 2-deoxy-D-[³H]-glucose to initiate the uptake. For non-specific uptake control, add Cytochalasin B to a subset of wells. Incubate for 10 minutes.

-

Uptake Termination: Stop the reaction by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with 0.1 M NaOH.

-

Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Normalization: Use a parallel set of wells to perform a protein assay (e.g., BCA) to normalize the radioactivity counts to the total protein content.

-

Calculation: Calculate specific glucose uptake by subtracting the non-specific uptake (wells with Cytochalasin B) from the total uptake.[15][18]

-

Conclusion and Future Directions

AICAR is an indispensable tool for studying cellular energy metabolism. Its well-defined position as an intermediate in purine synthesis and its robust activation of the AMPK signaling cascade provide a direct link between nucleotide metabolism and global energy regulation.[1][2] However, researchers must remain cognizant of AICAR's AMPK-independent effects, particularly at high concentrations, which can influence nucleotide pools and affect cell proliferation directly.[19][20] Future research will likely focus on dissecting these dual roles, developing more specific AMPK activators, and exploring the therapeutic potential of modulating the AICAR-AMPK axis in metabolic diseases such as type 2 diabetes, obesity, and certain cancers.[21][22]

References

- 1. This compound-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nrtimes.co.uk [nrtimes.co.uk]

- 4. AICA ribonucleotide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The Last Enzyme of the De Novo Purine Synthesis Pathway this compound Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. elementsarms.com [elementsarms.com]

- 22. pinnaclepeptides.com [pinnaclepeptides.com]

An In-depth Technical Guide to 5-Aminoimidazole-4-carboxamide (AICAR): Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), also known as Acadesine, is a cell-permeable adenosine (B11128) analog that has garnered significant attention in biomedical research.[1] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[2][3] This activation mimics the metabolic effects of exercise, positioning AICAR as a valuable tool for investigating metabolic disorders, cancer, and other conditions.[4] This technical guide provides a comprehensive overview of AICAR's structure, chemical properties, and its application in experimental settings.

Chemical Structure and Properties

AICAR is structurally similar to adenosine monophosphate (AMP), which allows it to allosterically activate AMPK.[5] Once it enters the cell, AICAR is phosphorylated by adenosine kinase to form this compound ribonucleotide (ZMP), which is the active AMP mimetic.[1][6]

Chemical Structure of AICAR

Caption: Chemical structure of this compound (AICAR).

Quantitative Chemical Data

The following tables summarize the key chemical and physical properties of AICAR and its core imidazole structure.

Table 1: Physicochemical Properties of this compound Riboside (AICAR)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₄O₅ | |

| Molecular Weight | 258.23 g/mol | |

| CAS Number | 2627-69-2 | |

| Melting Point | 214-215 °C | [7] |

| pKa (Predicted) | 13.27 ± 0.70 | [7] |

| UV/Vis. λmax | 268 nm | [8] |

| Purity | ≥98% | [8] |

Table 2: Solubility of AICAR

| Solvent | Solubility | Reference(s) |

| Water | Soluble to 75 mM | |

| DMSO | Soluble to 75 mM | |

| Ethanol | ~1 mg/mL | [8] |

| Dimethylformamide | ~10 mg/mL | [8] |

| PBS (pH 7.2) | ~2.5 mg/mL | [8] |

Table 3: Properties of the Core Structure: this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄O | [9][10] |

| Molecular Weight | 126.12 g/mol | [9][10] |

| CAS Number | 360-97-4 | [9] |

| Melting Point | 164-170 °C | [9][11] |

Mechanism of Action: The AMPK Signaling Pathway

AICAR's biological effects are predominantly mediated through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2] In response to metabolic stress, such as a drop in intracellular ATP levels, AMPK is activated and initiates a cascade of events to restore energy balance.[2] AICAR, by being converted to ZMP, mimics the effect of AMP, leading to the phosphorylation and activation of AMPK.[1] Activated AMPK then phosphorylates a variety of downstream targets to inhibit anabolic pathways (e.g., fatty acid and protein synthesis) and stimulate catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[3][12]

Caption: AICAR-mediated activation of the AMPK signaling pathway.

Experimental Protocols

In Vitro AMPK Activation Assay via Western Blot

This protocol details the methodology for assessing AICAR-induced AMPK activation in cultured cells by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[6]

Materials:

-

Cell culture reagents

-

AICAR solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of AICAR (e.g., 0.5, 1, and 2 mM) for a specified time (e.g., 30 minutes to 2 hours). Include an untreated control.[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent increase in the phosphorylation of AMPK at Thr172 and ACC at Ser79 is expected in AICAR-treated cells compared to the control.[6]

-

Caption: Experimental workflow for Western blot analysis of AMPK activation.

In Vivo Studies in Mouse Models

AICAR is frequently used in in vivo studies to investigate its effects on metabolism and disease. The following provides a general protocol for AICAR administration in mice.

Materials:

-

AICAR powder

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (27-30 gauge for intraperitoneal, 25-27 gauge for subcutaneous)[4]

-

Vortex mixer

-

0.22 µm syringe filter

Procedure for Solution Preparation:

-

Weigh the required amount of AICAR powder.

-

Add the appropriate volume of sterile saline to achieve the desired final concentration. For a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL. Gentle warming and vortexing may be necessary to fully dissolve the AICAR.[4]

-

Ensure complete dissolution and sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial. Prepare the solution fresh daily.[4]

Procedure for Intraperitoneal (IP) Injection:

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.[4]

-

Slowly inject the prepared AICAR solution.

-

Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.[4]

Procedure for Subcutaneous (SC) Injection:

-

Gently restrain the mouse and lift the skin on the back to form a "tent".

-

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[4]

-

Inject the AICAR solution into the subcutaneous space.

-

Withdraw the needle and return the mouse to its cage.[4]

Table 4: Summary of AICAR Dosages in In Vivo Mouse Studies

| Mouse Model | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference(s) |

| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg | Intraperitoneal (IP) injection, daily | 2-4 months | Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation. | [4] |

| High-Fat Diet (HFD)-induced Obesity/Metabolic Syndrome | 500 µg/g (500 mg/kg) | IP injection, 3 times/week | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis. | [4] |

| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased) | Subcutaneous (SC) injection, daily | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production. | [4] |

Conclusion

This compound is a powerful research tool for investigating cellular energy metabolism and its role in various physiological and pathological processes. Its well-defined mechanism of action through AMPK activation, coupled with its commercial availability and established experimental protocols, makes it an invaluable asset for researchers in academia and the pharmaceutical industry. This guide provides a foundational understanding of AICAR's chemical properties and its application, enabling scientists to effectively design and execute experiments to further elucidate its therapeutic potential.

References

- 1. AICAR | Cell Signaling Technology [cellsignal.com]

- 2. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. AICA ribonucleotide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. AICAR CAS#: 2627-69-2 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]

- 10. This compound | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-アミノ-4-イミダゾールカルボキサミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound ribonucleoside (AICAR) inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Effects of AICAR Treatment

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a pivotal pharmacological agent used to investigate cellular energy metabolism. We will explore its core mechanism of action, detail its profound effects on glucose and lipid metabolism, and mitochondrial biogenesis, and provide standardized experimental protocols for its application in both in vitro and in vivo models.

Introduction: AICAR as a Master Metabolic Modulator

This compound ribonucleotide (AICAR) is a cell-permeable adenosine (B11128) analog that has become an indispensable tool in metabolic research.[1] Its primary significance lies in its ability to pharmacologically activate AMP-activated protein kinase (AMPK), the master sensor and regulator of cellular energy homeostasis.[2][3] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form ZMP (this compound riboside 5'-monophosphate), a structural mimic of adenosine monophosphate (AMP).[1][4] ZMP allosterically activates AMPK, thereby simulating a state of low cellular energy, akin to the effects of exercise or caloric restriction.[1][5] This activation triggers a cascade of metabolic reprogramming, including enhanced glucose uptake, increased fatty acid oxidation, and the promotion of mitochondrial biogenesis.[2][6] This document serves as a technical resource, consolidating key quantitative data and detailed methodologies to facilitate rigorous and reproducible research into the metabolic effects of AICAR.

Core Mechanism of Action: AMPK Activation

The central mechanism of AICAR's metabolic effects is the activation of AMPK. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[7] The process is initiated upon cellular uptake of AICAR.

-

Cellular Uptake and Phosphorylation : AICAR enters the cell via nucleoside transporters.[8][9]

-

Conversion to ZMP : Intracellular adenosine kinase phosphorylates AICAR to its active form, ZMP.[1][8]

-

AMPK Activation : ZMP mimics AMP by binding to the γ-subunit of AMPK. This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of Threonine 172 on the α-subunit by upstream kinases like LKB1, leading to full AMPK activation.[8]

Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance, shifting the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. bc9.co [bc9.co]

- 3. youtube.com [youtube.com]

- 4. nrtimes.co.uk [nrtimes.co.uk]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Methodological & Application

5-Aminoimidazole-4-carboxamide (AICAR): Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine (B11128) monophosphate (AMP) that serves as a potent activator of AMP-activated protein kinase (AMPK).[1][2] Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, this compound ribonucleotide (ZMP), which mimics the effects of AMP.[1][3] ZMP allosterically activates AMPK, a master regulator of cellular energy homeostasis.[4] This activation triggers a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes, making AICAR an invaluable tool for research in metabolic diseases, cancer, and exercise physiology.[5][6]

This document provides detailed application notes and experimental protocols for the use of AICAR in both in vitro and in vivo research settings.

Data Presentation

In Vivo Studies: Summary of AICAR Dosages and Effects in Mice

| Mouse Model | AICAR Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference(s) |

| High-Fat Diet (HFD)-induced Diabetic Polyneuropathy | 500 mg/kg | Intraperitoneal (IP) injection, daily | 2-4 months | Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation in DRG neurons by 3-fold. | [3] |

| HFD-induced Obesity/Metabolic Syndrome | 500 µg/g (500 mg/kg) | IP injection, 3 times/week | 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis. | [3] |

| Aged Mice (23 months) | 300-500 mg/kg (incrementally increased) | Subcutaneous (SC) injection, daily | 31 days | Prevented decline in treadmill running capacity and increased ex vivo muscle force production. | [3] |

| Insulin-Resistant High-Fat-Fed Rats | 250 mg/kg | Subcutaneous injection, single dose | 46 minutes | Increased fatty acid uptake (2.4-fold) and glucose uptake (4.9-fold) in white muscle. | [7] |

| Wild Type Mice | 250 mg/kg | Intraperitoneal injection, single dose | 30 minutes | Increased glucose uptake in vastus lateralis muscle. | |

| C57Bl/6 Mice | 500 mg/kg | Intraperitoneal injection, 3 days | 7 days | Modestly enhanced water maze learning. | [8] |

In Vitro Studies: Effects of AICAR on Cellular Processes

| Cell Type | AICAR Concentration | Treatment Duration | Assay | Key Outcomes | Reference(s) |

| 22Rv1 Prostate Cancer Cells | 0, 0.5, 1, 3 mM | 24 hours | Apoptosis Assay (Annexin V/PI) | Dose-dependent increase in apoptosis. | [9] |